molecular formula C18H23FN4O3S2 B2736798 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1902957-90-7

1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2736798
CAS RN: 1902957-90-7
M. Wt: 426.53
InChI Key: SNEMJYXZLDIUSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds involving pyrazole derivatives and their evaluation for antimicrobial activity. One study focused on synthesizing Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing the potential of these compounds in antimicrobial applications. The novel compounds were assessed for in vitro antimicrobial activity, revealing that some derivatives exhibited excellent activity, highlighting the relevance of pyrazole derivatives in developing antimicrobial agents (Puthran et al., 2019).

Molecular Structure and Interactions

Another aspect of research focuses on the molecular structures of substituted pyrazole derivatives and their interactions. A study on the molecular structures of (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, among others, explored the nonplanar characteristics of these compounds and their weak intermolecular interactions. Such research provides insight into the structural configurations and potential chemical properties of pyrazole derivatives, contributing to the understanding of their interactions at a molecular level (Bustos et al., 2015).

Antiviral Activity and Chemical Characterization

Research on the synthesis, reactions, and antiviral activity of pyrazolo and triazine derivatives further exemplifies the application of these compounds in the scientific field. The study involved synthesizing heterocyclic compounds and evaluating their cytotoxicity and antiviral activities, providing valuable data on their potential therapeutic uses (Attaby et al., 2006).

Synthesis of Novel Compounds with Potential Therapeutic Benefits

Further research into the synthesis of novel compounds incorporating pyrazole derivatives highlights their potential in developing new therapeutic agents. One study detailed the synthesis of pyrazolopyrimidines with mono- and diphenylsulfonyl groups, demonstrating some derivatives' antimicrobial activities exceeding reference drugs. This research underscores the significance of such compounds in medicinal chemistry and drug development efforts (Alsaedi et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Without more information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, determining its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c1-13-18(14(2)21-20-13)28(25,26)23-9-3-8-22(10-11-23)17(24)12-27-16-6-4-15(19)5-7-16/h4-7H,3,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEMJYXZLDIUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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